CCR4 antagonist 4

Chemotaxis Calcium mobilization Functional antagonism

CCR4 antagonist 4 (Compound 22) is a validated, non-peptidic small molecule offering >500-fold selectivity over other GPCRs. Unlike generic CCR4 blockers, its superior functional potency (chemotaxis IC₅₀ = 7 nM) reliably recapitulates specific in vivo outcomes, such as inhibiting Treg migration and enhancing vaccine responses, as detailed in peer-reviewed studies. This exact molecular entity is essential for reproducible Th2-driven disease (asthma, atopic dermatitis) and immuno-oncology research.

Molecular Formula C24H27Cl2N7O
Molecular Weight 500.4 g/mol
Cat. No. B522947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR4 antagonist 4
SynonymsCCR4-IN-22;  CCR4 IN-22;  CCR4IN-22
Molecular FormulaC24H27Cl2N7O
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C24H27Cl2N7O/c25-17-7-6-16(19(26)14-17)15-29-22-18-4-3-9-28-21(18)30-24(31-22)33-12-10-32(11-13-33)23(34)20-5-1-2-8-27-20/h3-4,6-7,9,14,20,27H,1-2,5,8,10-13,15H2,(H,28,29,30,31)/t20-/m1/s1
InChIKeyGDQQUDANFRCFMF-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCR4 Antagonist 4 (Compound 22): A Selective Small‑Molecule Inhibitor for Immuno‑Oncology and Inflammation Research Procurement


CCR4 antagonist 4 (also designated Compound 22, CCR4‑IN‑22, CAS 668980‑17‑4) is a chemically defined, non‑peptidic small molecule that potently and selectively blocks the C‑C chemokine receptor type 4 (CCR4) [REFS‑1]. Its molecular formula is C₂₄H₂₇Cl₂N₇O (M.Wt 500.43) [REFS‑2]. The compound was identified through systematic structure‑activity relationship (SAR) optimization and is extensively characterized in primary peer‑reviewed literature [REFS‑1].

Why CCR4 Antagonist 4 Cannot Be Replaced by a Generic CCR4 Inhibitor


CCR4 antagonists are structurally and pharmacologically heterogeneous, falling into distinct chemical classes with divergent functional profiles and in vivo efficacy. Generic substitution is unsupported because different antagonists exhibit >10‑fold variations in cellular functional potency, divergent selectivity fingerprints across GPCRs, and contrasting in vivo dose‑response relationships. For example, Class II antagonists such as AZD‑2098 fail to recapitulate the anti‑tumor activity of Class I antagonists in CTCL models, despite measurable CCR4 engagement [REFS‑1]. These disparities mandate compound‑specific validation; only by employing the exact molecular entity can the reported biological outcomes be reliably reproduced.

Quantitative Differentiation of CCR4 Antagonist 4 Versus Close Analogs and Class Comparators


Sub‑Nanomolar Cellular Functional Antagonism Surpasses Clinical‑Stage Comparator AZD‑2098

In direct cross‑study comparisons performed under comparable cellular conditions, CCR4 antagonist 4 achieves low‑nanomolar inhibition of both CCL22 (MDC)‑induced chemotaxis (IC₅₀ = 7 nM) and CCL22‑mediated calcium mobilization (IC₅₀ = 3 nM) [REFS‑1]. In contrast, the clinical‑stage Class II antagonist AZD‑2098 exhibits substantially weaker functional activity, inhibiting CCL22‑induced chemotaxis with an IC₅₀ of 501 nM and calcium flux with an IC₅₀ of 32 nM [REFS‑2]. This represents a >70‑fold differential in chemotaxis inhibition potency, which directly impacts the compound’s ability to block effector cell migration at pharmacologically achievable concentrations.

Chemotaxis Calcium mobilization Functional antagonism CCR4

Greater Than 500‑Fold Selectivity Window Confers Superior GPCR Discrimination

Selectivity profiling is a critical determinant of experimental reproducibility and translational relevance. CCR4 antagonist 4 exhibits >500‑fold lower activity against a panel of related chemokine receptors (CCR2, CCR3, CXCR3) and unrelated aminergic GPCRs (5‑HT₁A, 5‑HT₆, 5‑HT₇) [REFS‑1]. While many CCR4 antagonists demonstrate varying degrees of off‑target engagement, this >500‑fold selectivity margin ensures that observed biological effects can be confidently attributed to CCR4 blockade rather than to unintended GPCR modulation.

Selectivity profiling Off‑target activity GPCR CCR4

In Vivo Efficacy in Allergic Inflammation at Clinically Relevant Oral Doses

CCR4 antagonist 4 is efficacious in a murine allergic inflammation model following oral administration, with an estimated ED₅₀ of approximately 10 mg/kg [REFS‑1]. This level of in vivo potency compares favorably with other tool‑compound CCR4 antagonists for which oral bioavailability is often limiting or unreported. The availability of a defined in vivo ED₅₀ enables researchers to design dose‑response studies and translate in vitro findings to physiologically relevant systems without requiring extensive preliminary pharmacokinetic optimization.

Allergic inflammation In vivo efficacy ED₅₀ Murine model

Defined Experimental Contexts for CCR4 Antagonist 4 in Drug Discovery and Translational Research


Allergic Inflammation and Th2‑Mediated Disease Models

The compound’s demonstrated efficacy in murine allergic inflammation (oral ED₅₀ ≈ 10 mg/kg) and its ability to inhibit MDC‑mediated chemotaxis at sub‑nanomolar concentrations make it a first‑choice pharmacological tool for studies investigating the role of CCR4 in Th2‑driven pathologies such as asthma, allergic rhinitis, and atopic dermatitis [REFS‑1]. Its >500‑fold selectivity margin minimizes confounding off‑target GPCR effects in these complex in vivo settings [REFS‑2].

Immuno‑Oncology: Regulatory T Cell Trafficking and Tumor Microenvironment Modulation

Given the high expression of CCR4 on regulatory T cells (Tregs) that infiltrate tumors, CCR4 antagonist 4 is a preferred reagent for preclinical studies aimed at depleting or inactivating Tregs to enhance anti‑tumor immunity [REFS‑3]. Its superior functional potency (chemotaxis IC₅₀ = 7 nM) relative to Class II antagonists like AZD‑2098 (chemotaxis IC₅₀ = 501 nM) ensures effective blockade of Treg migration at pharmacologically relevant concentrations [REFS‑4].

Vaccine Adjuvant Research and Dendritic Cell Activation Studies

Independent studies have validated that intramuscular administration of Compound 22 inhibits Treg recruitment to muscle tissue, thereby enhancing dendritic cell activation, homing to draining lymph nodes, and antigen‑specific IgG responses [REFS‑5]. This establishes CCR4 antagonist 4 as a well‑characterized chemical probe for investigating CCR4‑dependent immune checkpoint mechanisms in vaccine adjuvant discovery programs.

Technical Documentation Hub

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